molecular formula C9H12N2O2 B035186 Ethyl 4-ethylpyrimidine-5-carboxylate CAS No. 110960-75-3

Ethyl 4-ethylpyrimidine-5-carboxylate

Cat. No.: B035186
CAS No.: 110960-75-3
M. Wt: 180.2 g/mol
InChI Key: ZHOXGOGTWSQQFB-UHFFFAOYSA-N
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Description

Ethyl 4-ethylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate

Comparison: Ethyl 4-ethylpyrimidine-5-carboxylate is unique due to its specific ethyl substitution at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

ethyl 4-ethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-8-7(5-10-6-11-8)9(12)13-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXGOGTWSQQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526169
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110960-75-3
Record name Ethyl 4-ethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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